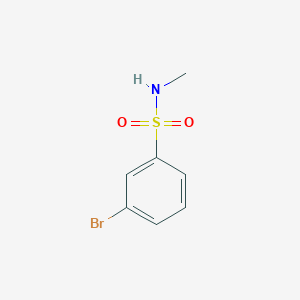

3-溴-N-甲基苯磺酰胺

概述

描述

The compound 3-bromo-N-methylbenzenesulfonamide is not directly discussed in the provided papers. However, related compounds with bromo and sulfonamide groups are extensively studied, indicating a general interest in the chemical properties and reactivity of brominated sulfonamides. These compounds are often used as reagents in various organic reactions due to their oxidizing properties and ability to act as electrophiles in substitution reactions .

Synthesis Analysis

The synthesis of related brominated sulfonamides typically involves the use of brominating agents or direct bromination of sulfonamide precursors. For example, N,N-Dibromobenzenesulfonamide, a closely related compound, can be easily prepared in high yield and has been employed as an effective brominating agent for carbanionic substrates under mild conditions . The synthesis procedures for these compounds are often straightforward and yield products that can be used in further chemical transformations .

Molecular Structure Analysis

The molecular structure of brominated sulfonamides is characterized by the presence of a sulfonamide group attached to a brominated benzene ring. The structure of these compounds has been studied using various spectroscopic techniques such as FT-IR, NMR, and UV-Vis, as well as X-ray crystallography . Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular geometry, including bond lengths and angles .

Chemical Reactions Analysis

Brominated sulfonamides participate in a variety of chemical reactions. They have been used as oxidizing titrants in analytical applications , as brominating agents for different substrates , and in addition reactions with olefins and unsaturated esters . The reactivity of these compounds often follows Markownikoff's rule, with the bromine atom adding to the more substituted carbon atom in unsymmetrical alkenes . The reactions can be highly regioselective and provide a route to various brominated organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated sulfonamides are influenced by the presence of the bromine atom and the sulfonamide group. These compounds are typically solid at room temperature and have distinct spectroscopic signatures that facilitate their identification and characterization . The crystal structures of these compounds often exhibit interesting features such as hydrogen bonding and specific molecular packing, which can be analyzed using Hirshfeld surface analysis . The S-N bond in these compounds is typically a double bond, as indicated by the bond length measurements in crystallographic studies .

科学研究应用

甲苯磺酰胺 CCR5 拮抗剂的合成

- 研究表明,甲苯磺酰胺衍生物,包括具有溴原子的衍生物,是药物开发的潜在候选者,特别是作为 HIV-1 感染拮抗剂 (程德举,2015 年)。

合成和抗癌特性

- 已经合成了 Z-N-(4-溴-5-乙氧基-3,5-二甲基呋喃-2(5H)-亚烷基)-4-甲基苯磺酰胺等新型化合物,显示出潜在的抗癌特性 (张世杰、胡维肖,2010 年)。

抗菌和脂氧合酶抑制

- 带有 1,4-苯二氧杂环的磺酰胺类药物已表现出良好的抗菌潜力和对脂氧合酶的抑制作用,表明其在治疗炎症疾病中的治疗应用 (M. Abbasi 等人,2017 年)。

亲电氰化用于药物中间体

- N-氰基-N-苯基-对甲基苯磺酰胺已被用作亲电氰化试剂,用于合成各种苯腈,可用于药物中间体的生产 (P. Anbarasan, H. Neumann, M. Beller, 2011 年)。

光动力疗法治疗癌症

- 对用含有席夫碱基的苯磺酰胺衍生物基团取代的新型锌酞菁的研究突出了它们在光动力疗法中作为 II 型光敏剂治疗癌症的潜力 (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020 年)。

气液色谱应用

- 伯磺酰胺的 N-二甲氨基亚甲基衍生物,包括 3-溴-5-氰基苯磺酰胺,在气液色谱研究中表现出优异的性能 (W. Vandenheuvel, V. F. Gruber, 1975 年)。

抗微生物和抗增殖剂

- N-乙基-N-甲基苯磺酰胺衍生物表现出显着的抗微生物活性和作为抗增殖剂的潜力,在开发新治疗药物中得到应用 (Shimaa M. Abd El-Gilil, 2019 年)。

神经干细胞中的神经发生诱导

- 甲苯磺酰胺的某些衍生物,如 N-(3-(3,6-二溴-9H-咔唑-9-基)-2-羟基丙基)-N-(3-甲氧基苯基)-4-甲基苯磺酰胺,已被发现可以诱导大鼠神经干细胞中的神经发生,表明在神经学研究中的应用 (Jae-Yeon Shin 等人,2015 年)。

DNA 结合和抗癌活性

- 混合配体铜(II)-磺酰胺配合物,包括那些与甲苯磺酰胺衍生物配合的,显示出显着的 DNA 结合、遗传毒性和抗癌活性,表明它们在癌症治疗中的潜力 (M. González-Álvarez 等人,2013 年)。

α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂

- 已经合成了具有苯二氧杂环和乙酰胺部分的新型磺酰胺,以潜在用作 α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂,表明在治疗糖尿病和阿尔茨海默病等疾病中具有治疗应用 (M. Abbasi 等人,2019 年)。

作用机制

Target of Action

The primary targets of 3-bromo-N-methylbenzenesulfonamide are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

As a sulfonamide derivative, it may share some characteristics with other sulfonamides, which are known to inhibit bacterial enzymes involved in the synthesis of folic acid . .

Biochemical Pathways

Sulfonamides are generally known to interfere with the folate metabolism pathway in bacteria , but it’s unclear if this compound has the same effect.

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

安全和危害

The safety data sheet for 3-bromo-N-methylbenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

属性

IUPAC Name |

3-bromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNSICXRVZAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428431 | |

| Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153435-79-1 | |

| Record name | 3-Bromo-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

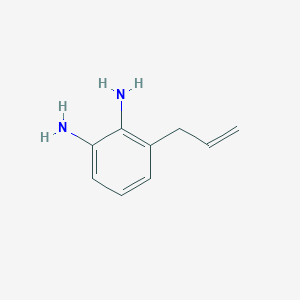

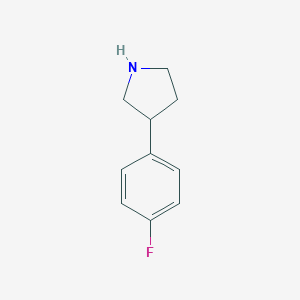

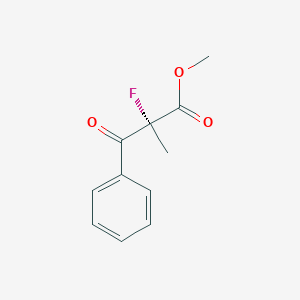

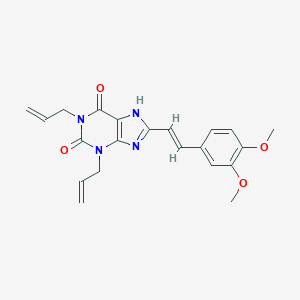

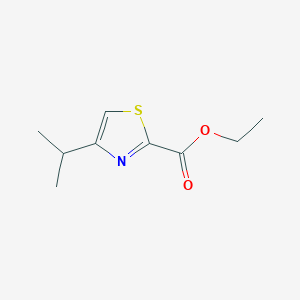

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)